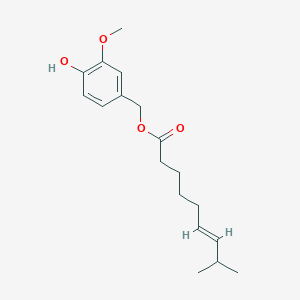

Capsiate

Descripción general

Descripción

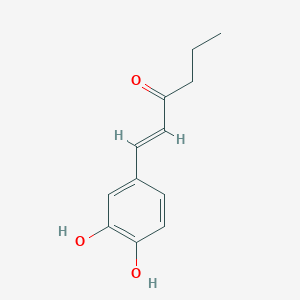

El capsiato es un análogo no picante de la capsaicina, que se encuentra principalmente en el cultivar de pimiento rojo no picante conocido como CH-19 Sweet. A diferencia de la capsaicina, que es conocida por su sabor picante, el capsiato no produce una sensación de ardor. Este compuesto ha despertado un interés significativo debido a sus posibles beneficios para la salud y sus aplicaciones en diversos campos .

Aplicaciones Científicas De Investigación

El capsiato tiene una amplia gama de aplicaciones de investigación científica en diversos campos:

Química: El capsiato se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los capsaicinoides. Su naturaleza no picante lo hace más fácil de manejar en entornos de laboratorio.

Medicina: El capsiato ha mostrado potencial en el manejo del peso, las terapias antiinflamatorias y anticancerígenas.

Mecanismo De Acción

El capsiato ejerce sus efectos principalmente a través de la activación del receptor de potencial transitorio receptor de vanilloide 1 (TRPV1). Este receptor está involucrado en diversos procesos fisiológicos, incluyendo la percepción del dolor, la termorregulación y el metabolismo. El capsiato activa los receptores TRPV1 en el intestino, lo que lleva a un aumento del metabolismo energético y a una reducción de la acumulación de grasa corporal . Además, el capsiato inhibe la activación de la cinasa Src, que juega un papel en la angiogénesis y la permeabilidad vascular .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Capsiate is synthesized from vanillyl alcohol rather than vanillylamine, which is used in capsaicin synthesis . The enzyme cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of vanillin to vanillyl alcohol during this compound biosynthesis . This process is more prevalent in the mature red fruit placental extract than in the immature green fruit placental extract .

Cellular Effects

This compound and its dihydroderivative, dihydrothis compound, have been shown to inhibit vascular endothelial growth factor (VEGF)–induced proliferation, chemotactic motility, and capillary-like tube formation of primary cultured human endothelial cells . They also block VEGF-induced endothelial permeability and loss of vascular endothelial (VE)–cadherin–facilitated endothelial cell-cell junctions .

Molecular Mechanism

This compound exerts its effects at the molecular level by suppressing VEGF-induced activation of Src kinase and phosphorylation of its downstream substrates, such as p125 FAK and VE-cadherin . It does this without affecting autophosphorylation of the VEGF receptor KDR/Flk-1 . In vitro kinase assay and molecular modeling studies revealed that this compound inhibits Src kinase activity via its preferential docking to the ATP-binding site of Src kinase .

Temporal Effects in Laboratory Settings

The effects of this compound on endurance performance have been studied over time in laboratory settings . For example, male BALB/c mice orally given this compound (10 mg/kg) were able to keep swimming longer before exhaustion than the control mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, one study explored the effects of 10 mg/kg of this compound on swimming endurance in mice . The consumption of 10 mg/kg of this compound enhanced endurance performance, largely attributed to the increase in fatty acid utilization .

Metabolic Pathways

This compound is involved in metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . The potent biological effects of this compound are intimately related to these metabolic pathways .

Subcellular Localization

Capsaicinoid-related genes, which could be involved in this compound biosynthesis, were found to be most highly expressed in the placenta of chili pepper fruits

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El capsiato se puede sintetizar a partir de la capsaicina mediante un proceso de transacilación dinámica catalizada por lipasa. Este método implica la acilación del alcohol vanílico con ácido nonanoico en presencia de lipasa, que actúa como catalizador. La reacción se lleva a cabo típicamente en n-hexano a 70°C .

Métodos de producción industrial: La producción industrial de capsiato implica el método de síntesis enzimática mencionado anteriormente. Este método es preferible debido a su eficiencia y a la capacidad de producir capsiato en cantidades significativas. El proceso implica la conversión directa de capsaicina a capsiato sin necesidad de preparar por separado el donante de acilo .

Análisis De Reacciones Químicas

Tipos de reacciones: El capsiato experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El capsiato se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.

Reducción: La reducción del capsiato se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución que involucran el capsiato típicamente requieren nucleófilos como los iones hidróxido o las aminas.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del capsiato puede producir derivados del ácido vanílico, mientras que la reducción puede producir derivados del alcohol vanílico .

Comparación Con Compuestos Similares

El capsiato forma parte de un grupo de compuestos conocidos como capsinoides, que también incluyen el dihidrocapsiato y el nordihidrocapsiato. Estos compuestos son estructuralmente similares a la capsaicina, pero carecen de su picante.

Compuestos similares:

Capsaicina: Conocida por su picante y su amplia gama de actividades biológicas, incluyendo el alivio del dolor y los efectos antiinflamatorios.

Dihidrocapsiato: Similar al capsiato, pero con una estructura química ligeramente diferente, lo que lleva a variaciones en su actividad biológica.

Nordihidrocapsiato: Otro capsinoide no picante con posibles beneficios para la salud similares a los del capsiato.

Singularidad del capsiato: La naturaleza no picante del capsiato lo hace único entre los capsaicinoides, lo que permite su uso en aplicaciones donde la sensación de ardor de la capsaicina sería indeseable. Su capacidad para activar los receptores TRPV1 sin causar molestias lo convierte en un compuesto valioso para la investigación y los fines terapéuticos .

Propiedades

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICNYIDDNJYKCP-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174575 | |

| Record name | Capsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205687-01-0 | |

| Record name | Capsiate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsiate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPSIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8I7HG5I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

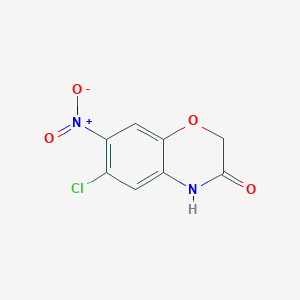

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

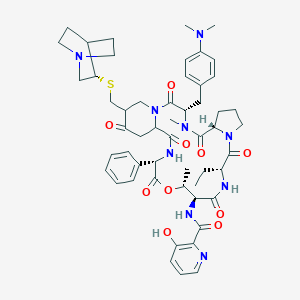

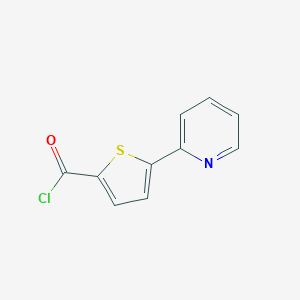

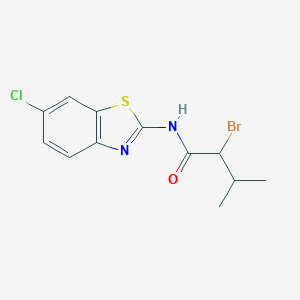

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)